molecular formula C17H14F6N4O B11475626 N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide

N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide

Cat. No.: B11475626
M. Wt: 404.31 g/mol
InChI Key: YUOVBQFTDPKKSK-UHFFFAOYSA-N
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Description

1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,2,2-trifluoroacetophenone with aniline derivatives under specific conditions to form the ethanimidamido intermediate. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A simpler compound with similar trifluoromethyl groups.

    N,N-Bis(trifluoromethylsulfonyl)aniline: Another compound with trifluoromethyl groups, used in different applications.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations.

Uniqueness

1-[(E)-2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14F6N4O

Molecular Weight

404.31 g/mol

IUPAC Name

1-[[N-(4-methylphenyl)-C-(trifluoromethyl)carbonimidoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C17H14F6N4O/c1-10-5-7-12(8-6-10)24-14(17(21,22)23)26-27-15(28)25-13-4-2-3-11(9-13)16(18,19)20/h2-9H,1H3,(H,24,26)(H2,25,27,28)

InChI Key

YUOVBQFTDPKKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(F)(F)F)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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